

A Comprehensive Spectroscopic and Methodological Guide to 5-Aminothiazole-2-Carboxylic Acid

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Compound of Interest

Compound Name: 5-Aminothiazole-2-carboxylic acid hydrochloride

Cat. No.: B1529886

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 5-Aminothiazole-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its structural integrity and purity are paramount for the successful synthesis of downstream products. This technical guide provides a comprehensive analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—essential for the unambiguous identification and characterization of this compound. Beyond presenting spectral data, this document offers field-proven insights into the causality behind experimental choices and provides robust, self-validating protocols for data acquisition, empowering researchers to achieve high-quality, reproducible results.

Molecular Structure and Physicochemical Properties

5-Aminothiazole-2-carboxylic acid is a substituted thiazole featuring both an amino group (-NH₂) at position 5 and a carboxylic acid group (-COOH) at position 2. This unique arrangement of functional groups dictates its chemical reactivity and its distinct spectroscopic signature.

- Molecular Formula: C₄H₄N₂O₂S[1][2]

- Molecular Weight: 144.15 g/mol [\[1\]](#)[\[2\]](#)
- IUPAC Name: 2-Amino-1,3-thiazole-5-carboxylic acid[\[2\]](#)
- CAS Number: 40283-46-3[\[1\]](#)[\[2\]](#)

The structural arrangement of the molecule is visualized below.

Caption: Chemical structure of 5-aminothiazole-2-carboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 5-aminothiazole-2-carboxylic acid, both ^1H and ^{13}C NMR provide definitive structural confirmation.

^1H NMR Spectral Data & Interpretation

The ^1H NMR spectrum is characterized by its simplicity, showing distinct signals for the thiazole ring proton and the exchangeable protons of the amino and carboxylic acid groups. The exact chemical shifts can vary based on the solvent and concentration.

Table 1: Predicted ^1H NMR Spectral Data (DMSO-d₆, 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Causality and Expert Insights
~8.10	Singlet	1H	Thiazole-H4	The proton at position 4 is deshielded by the electronegative sulfur and nitrogen atoms in the ring and the adjacent electron-withdrawing carboxylic acid group, resulting in a downfield chemical shift.
~7.60	Broad Singlet	2H	-NH ₂	Amine protons are typically broad due to quadrupole coupling with the nitrogen atom and chemical exchange. Their chemical shift is highly dependent on solvent, concentration, and temperature.
~13.0	Very Broad Singlet	1H	-COOH	The carboxylic acid proton is highly deshielded and exhibits significant

broadening due to rapid chemical exchange with solvent molecules or other acidic protons. This signal may not always be observed depending on the sample conditions.

¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum provides insight into the carbon environment of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

Chemical Shift (δ) ppm	Assignment	Causality and Expert Insights
~171	C2 (Thiazole)	This carbon is attached to two heteroatoms (N and S) and the amino group, leading to a significant downfield shift.
~163	C=O (Carboxylic Acid)	The carbonyl carbon of the carboxylic acid group characteristically appears in this downfield region.
~145	C4 (Thiazole)	This carbon is adjacent to the electron-withdrawing carboxylic acid group, causing it to resonate further downfield compared to C5.
~125	C5 (Thiazole)	This carbon is attached to the electron-donating amino group, which shields it relative to the other ring carbons.

Field-Proven Protocol for NMR Sample Preparation and Acquisition

A high-quality spectrum is contingent on meticulous sample preparation.^[3] This protocol ensures reproducibility and optimal spectral resolution.

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

- Sample Weighing: Accurately weigh 5-10 mg of 5-aminothiazole-2-carboxylic acid. For ^{13}C NMR, a higher concentration (20-50 mg) may be necessary to achieve a good signal-to-noise ratio in a reasonable time.^[4]

- Solvent Selection: Choose a suitable deuterated solvent.[5] Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve both the amino and carboxylic acid functional groups.
- Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small, clean vial.[4] Ensure complete dissolution, using gentle vortexing if necessary.
- Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a Pasteur pipette containing a small plug of glass wool or Kimwipe directly into a clean 5 mm NMR tube.[4][6]
- Data Acquisition:
 - Insert the sample into the NMR spectrometer.
 - Lock onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve a narrow and symmetrical peak shape for the solvent residual peak.[5]
 - Acquire the ¹H spectrum, followed by the ¹³C spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. The spectrum of 5-aminothiazole-2-carboxylic acid is dominated by vibrations from the N-H, O-H, C=O, and C=N bonds.

Table 3: Key IR Absorption Bands

Frequency Range (cm ⁻¹)	Intensity	Functional Group Assignment	Vibrational Mode
3400 - 3100	Strong, Broad	N-H and O-H	Stretching
~1700	Strong	C=O (Carboxylic Acid)	Stretching
~1620	Medium-Strong	C=N (Thiazole ring)	Stretching
1550 - 1450	Medium	C=C (Thiazole ring)	Stretching
~1250	Strong	C-O	Stretching

Expert Interpretation: The IR spectrum will likely show a very broad absorption in the 3400-2500 cm⁻¹ region, which arises from the overlapping stretching vibrations of the O-H group of the carboxylic acid (which is often very broad due to hydrogen bonding) and the N-H stretches of the primary amine. The strong, sharp peak around 1700 cm⁻¹ is a clear indicator of the carboxylic acid's carbonyl (C=O) group.^[7] The C=N and C=C stretching vibrations of the thiazole ring provide fingerprint absorptions that confirm the presence of the heterocyclic core.
[7]

Protocol for Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

ATR-FTIR is the preferred method for solid samples as it requires minimal to no sample preparation.^{[8][9]}

- Background Scan: Ensure the ATR crystal surface is clean. Take a background spectrum to subtract atmospheric (CO₂, H₂O) absorptions.^[10]
- Sample Application: Place a small amount of the crystalline powder of 5-aminothiazole-2-carboxylic acid onto the ATR crystal.^[10]
- Apply Pressure: Use the pressure clamp to ensure firm and uniform contact between the sample and the crystal surface.^{[8][10]}
- Sample Scan: Acquire the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

- Cleaning: After analysis, clean the crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a soft, non-abrasive wipe.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a suitable "soft" ionization technique for this molecule, as it is polar and prone to protonation or deprotonation.[11]

Expected Observations (ESI-MS):

- Positive Ion Mode $[M+H]^+$: The expected molecular ion peak would be at an m/z of 145.01, corresponding to the protonated molecule ($C_4H_5N_2O_2S^+$).
- Negative Ion Mode $[M-H]^-$: The expected molecular ion peak would be at an m/z of 143.00, corresponding to the deprotonated molecule ($C_4H_3N_2O_2S^-$), likely from the carboxylic acid group.

Fragmentation Analysis: Tandem MS (MS/MS) experiments can induce fragmentation. A characteristic fragmentation pathway for the $[M+H]^+$ ion would be the loss of water (H_2O , 18 Da) from the carboxylic acid group, followed by the loss of carbon monoxide (CO, 28 Da).

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the synthesis of data from multiple techniques. The NMR data confirms the C-H framework and the specific connectivity of the thiazole ring. The IR spectrum provides rapid confirmation of the essential amino and carboxylic acid functional groups. Finally, mass spectrometry validates the molecular weight and, by extension, the molecular formula. Together, these three techniques provide an unambiguous and definitive structural confirmation of 5-aminothiazole-2-carboxylic acid.

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